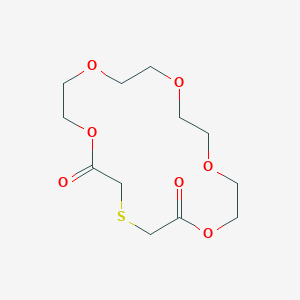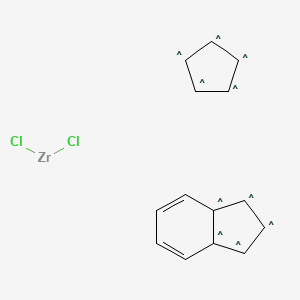
Cyclopentadienylindenylzirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentadienylindenylzirconium dichloride can be synthesized by reacting zirconocene with silica, using trisiloxane and pentamethylene spacers . The reaction typically involves the use of modified methylaluminoxane (MAO) as a cocatalyst .
Industrial Production Methods
In industrial settings, this compound is produced by anchoring the compound on silica with spacers to enhance its activity . This method is preferred due to its efficiency in producing high-activity catalysts for polymerization processes .
化学反应分析
Types of Reactions
Cyclopentadienylindenylzirconium dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include methylaluminoxane (MAO) for polymerization and butyl lithium for deprotonation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields .
Major Products Formed
The major products formed from these reactions include polyethylene when used in polymerization processes and various zirconium complexes when used in substitution reactions .
科学研究应用
Cyclopentadienylindenylzirconium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions to produce polyethylene and other polymers.
Biology: The compound is studied for its potential use in biological systems due to its unique chemical properties.
作用机制
The mechanism by which cyclopentadienylindenylzirconium dichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations . The molecular targets and pathways involved include the interaction with ethylene in polymerization reactions and the stabilization of transition states in substitution reactions .
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound is similar in structure but lacks the indenyl ligand, making it less versatile in certain reactions.
Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): This compound has a similar structure but different ligand arrangements, affecting its reactivity.
Uniqueness
Cyclopentadienylindenylzirconium dichloride is unique due to its combination of cyclopentadienyl and indenyl ligands, which provide enhanced stability and reactivity in various chemical reactions . This makes it a highly effective catalyst in polymerization and other industrial processes .
属性
分子式 |
C14H12Cl2Zr |
|---|---|
分子量 |
342.4 g/mol |
InChI |
InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-5H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
SSLYIXHGTXGSJZ-UHFFFAOYSA-L |
规范 SMILES |
C1=C[C]2[CH][CH][CH][C]2C=C1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


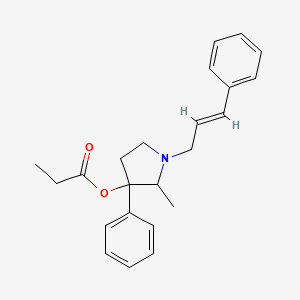
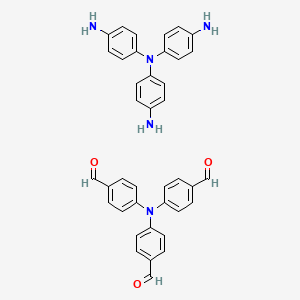
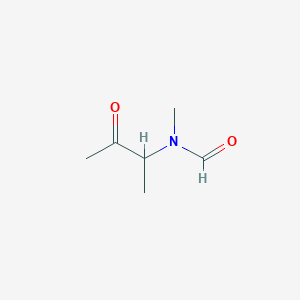
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
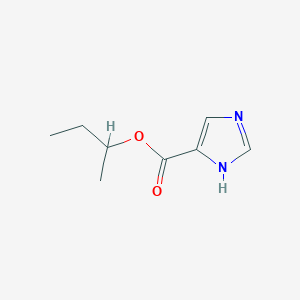
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
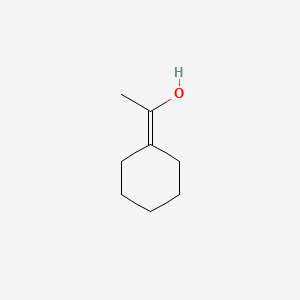
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
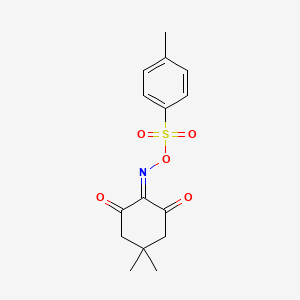
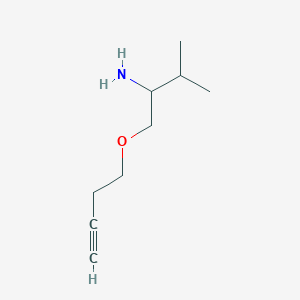
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
